
L-lysine-N-15N hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-lysine-N-15N hydrochloride is a stable isotope-labeled compound of L-lysine, an essential amino acid. The compound is labeled with nitrogen-15, a non-radioactive isotope of nitrogen, which makes it useful in various scientific research applications. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.
準備方法
Synthetic Routes and Reaction Conditions: L-lysine-N-15N hydrochloride can be synthesized through the fermentation of bacteria that have been genetically modified to incorporate nitrogen-15 into their metabolic processes. The bacteria are cultured in a medium containing nitrogen-15 labeled ammonium salts, which they use to synthesize L-lysine. The L-lysine is then extracted and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The genetically modified bacteria are grown in large bioreactors, and the L-lysine produced is purified and converted to the hydrochloride form through crystallization and other purification techniques.
化学反応の分析
Types of Reactions: L-lysine-N-15N hydrochloride can undergo various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form L-lysine aldehyde or L-lysine ketone.
Reduction: Reduction reactions can convert L-lysine aldehyde back to L-lysine.
Substitution: The amino groups in L-lysine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: L-lysine aldehyde, L-lysine ketone.
Reduction Products: L-lysine.
Substitution Products: Various L-lysine derivatives depending on the substituent used.
科学的研究の応用
L-lysine-N-15N hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen incorporation and amino acid metabolism.
Biology: Employed in protein labeling for mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate protein structure and function.
Medicine: Utilized in studies related to amino acid metabolism and its role in various diseases.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
作用機序
L-lysine-N-15N hydrochloride exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The nitrogen-15 label allows researchers to track the incorporation and metabolism of L-lysine in biological systems. This helps in understanding the pathways and molecular targets involved in amino acid metabolism.
類似化合物との比較
L-lysine-13C6 hydrochloride: Labeled with carbon-13, used for similar applications in metabolic studies.
L-lysine-15N2 hydrochloride: Labeled with two nitrogen-15 atoms, providing higher sensitivity in detection.
L-lysine-2-15N hydrochloride: Labeled with nitrogen-15 at a specific position, used for detailed metabolic studies.
Uniqueness: L-lysine-N-15N hydrochloride is unique due to its specific labeling with nitrogen-15, which provides a non-radioactive and stable isotope for tracing nitrogen metabolism. This makes it particularly useful in studies where nitrogen incorporation and metabolism are of interest.
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
(2S)-6-amino-2-(15N)azanylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i8+1; |
InChIキー |
BVHLGVCQOALMSV-WWQACITASA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2].Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



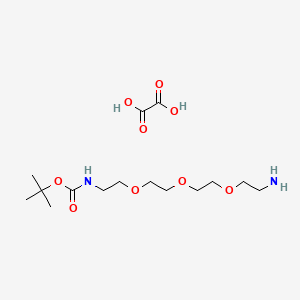
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)
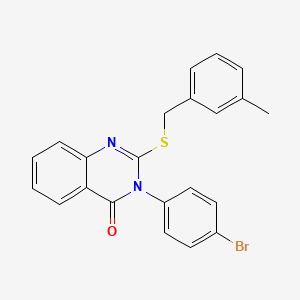
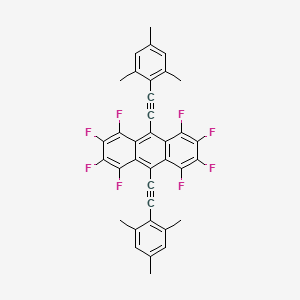
![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
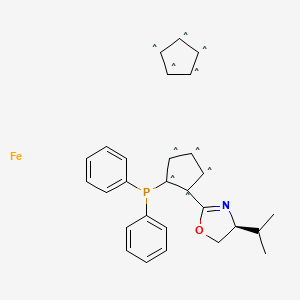


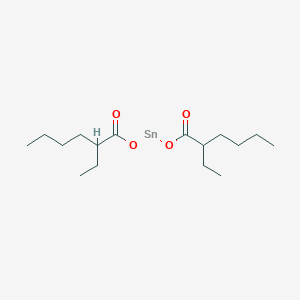
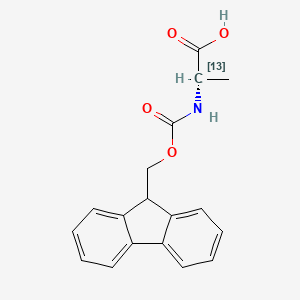
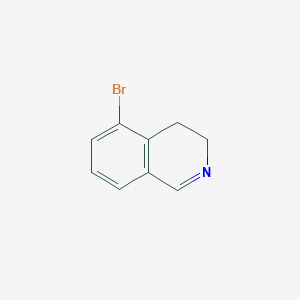
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
